molecular formula C11H10N2OS B11886705 3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one CAS No. 72456-17-8

3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one

Cat. No.: B11886705
CAS No.: 72456-17-8
M. Wt: 218.28 g/mol
InChI Key: CYSWEWZLZSKKLE-UHFFFAOYSA-N
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Description

3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines a quinazoline core with a thiazine ring. The presence of these fused rings imparts distinct chemical and biological properties, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with α-haloketones in the presence of a base. This reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.

Major Products Formed:

Scientific Research Applications

3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

    Thiazoloquinazoline: Shares a similar fused ring structure but with different substituents.

    Pyridoquinazoline: Contains a pyridine ring fused to the quinazoline core.

    Benzothiazole: Features a benzene ring fused to a thiazole ring.

Uniqueness: 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in the heterocyclic system. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

72456-17-8

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

3,4-dihydro-1H-[1,4]thiazino[3,4-b]quinazolin-6-one

InChI

InChI=1S/C11H10N2OS/c14-11-8-3-1-2-4-9(8)12-10-7-15-6-5-13(10)11/h1-4H,5-7H2

InChI Key

CYSWEWZLZSKKLE-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=NC3=CC=CC=C3C(=O)N21

Origin of Product

United States

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